3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid
Description
3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid is an organic compound characterized by the presence of a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety
Properties
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)phenyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-16-14(6-3-7-15(16)18(21)22)11-4-2-5-12(10-11)17(20)19-13-8-9-13/h2-7,10,13H,8-9H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWKBZZFYUGIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691745 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-67-3 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid typically involves the following steps:
Formation of the Cyclopropylaminocarbonyl Group: This can be achieved by reacting cyclopropylamine with a suitable carbonyl compound under controlled conditions.
Attachment to the Phenyl Ring: The cyclopropylaminocarbonyl group is then attached to a phenyl ring through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.
Introduction of the Methoxybenzoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylaminocarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation Products: Oxides of the cyclopropylaminocarbonyl group.
Reduction Products: Alcohols or other reduced forms of the carbonyl group.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylaminocarbonyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(Cyclopropylaminocarbonyl)phenylboronic acid: Shares the cyclopropylaminocarbonyl group but differs in the presence of a boronic acid moiety.
3-(Cyclopropylaminocarbonyl)benzeneboronic acid: Another similar compound with a boronic acid group attached to the phenyl ring.
Uniqueness: 3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid is unique due to the presence of both the cyclopropylaminocarbonyl group and the methoxybenzoic acid moiety, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
